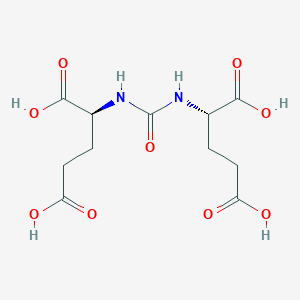

(2S,2'S)-2,2'-Carbonylbis(Azanediyl)Dipentanedioic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N'-羰基双[L-谷氨酸]: 它主要用作药物偶联物的靶向部分,选择性地将细胞毒性药物递送至表达前列腺特异性膜抗原 (PSMA) 的前列腺癌细胞 .

准备方法

合成路线和反应条件: : DUPA 是通过 L-谷氨酸与羰基二咪唑反应合成的,形成脲键。 反应通常在诸如二甲基亚砜 (DMSO) 之类的有机溶剂中在受控温度和 pH 条件下进行 .

工业生产方法: : DUPA 的工业生产涉及使用自动化反应器进行大规模合成,以确保对反应参数的精确控制。 该过程包括结晶和过滤等纯化步骤,以获得适用于研究和制药应用的高纯度 DUPA .

化学反应分析

反应类型: : DUPA 经历各种化学反应,包括:

氧化: DUPA 在特定条件下可以被氧化,形成相应的氧化物。

还原: 还原反应可以将 DUPA 转化为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 烷基卤化物和酸等试剂用于取代反应.

主要产物: : 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生氧化物,而取代可能会产生各种取代衍生物 .

科学研究应用

Targeting Moiety in Drug Delivery

DUPA has been recognized for its role as a targeting moiety in drug delivery systems, particularly for prostate cancer therapies. It can be conjugated to therapeutic agents to enhance their specificity towards prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This targeted approach aims to improve the efficacy of chemotherapy while minimizing side effects on healthy tissues .

Inhibitor for Enzyme Activity

Research indicates that DUPA can act as an inhibitor for certain enzymes, including those involved in metabolic pathways. Its structure allows it to interact with enzymes such as α-glucosidase and acetylcholinesterase, making it a candidate for managing conditions like type-2 diabetes and Alzheimer's disease . The compound's ability to inhibit these enzymes could lead to the development of new therapeutic agents.

Case Study 1: Prostate Cancer Treatment

In a study focusing on prostate cancer, DUPA was utilized to enhance the delivery of docetaxel (DTX), a chemotherapeutic agent. The conjugation of DUPA to DTX improved the drug's targeting capabilities towards PSMA-positive cells, resulting in increased cytotoxicity against prostate cancer cells compared to non-targeted DTX .

Case Study 2: Enzyme Inhibition

A series of experiments demonstrated that modifications in the structure of DUPA could lead to varying degrees of inhibition against α-glucosidase. The synthesized derivatives showed weak to moderate activity, suggesting that further structural optimization could yield more potent inhibitors suitable for diabetes management .

作用机制

DUPA 通过选择性结合前列腺癌细胞表面上的 PSMA 发挥作用。这种结合促进了细胞毒性药物的靶向递送,导致癌细胞的破坏,同时最大程度地减少对健康组织的损伤。 所涉及的分子靶标包括 PSMA 和相关信号通路 .

相似化合物的比较

类似化合物

谷氨酸脲: 诸如 N,N'-羰基双[L-谷氨酸] 衍生物的化合物。

PROTAC 配体: 像 PROTAC BRD4 配体-2 盐酸盐和 PROTAC PTK6 配体-1 这样的化合物.

独特性: : DUPA 的独特性在于其对 PSMA 的高亲和力,使其成为前列腺癌治疗的有效靶向部分。 它能够选择性地将细胞毒性药物递送至癌细胞,同时避开健康组织,这使其与其他类似化合物区分开来 .

生物活性

(2S,2'S)-2,2'-Carbonylbis(Azanediyl)Dipentanedioic Acid, also known as DUPA, is a compound with significant biological activity that has garnered attention in medicinal chemistry and drug delivery systems. Its structure allows for potential applications in targeted therapies, particularly in cancer treatment.

DUPA is characterized by the following chemical properties:

- Molecular Formula : C11H16N2O9

- CAS Number : 302941-52-2

- Molecular Weight : 288.26 g/mol

DUPA functions primarily as a targeting moiety for drug delivery systems. It has been shown to selectively bind to Prostate-Specific Membrane Antigen (PSMA), which is overexpressed in prostate cancer cells. This targeting capability enhances the efficacy of chemotherapeutic agents by directing them specifically to cancerous tissues while minimizing systemic toxicity.

In Vitro Studies

- Targeting Efficiency : In vitro studies have demonstrated that DUPA can significantly increase the uptake of conjugated drugs in PSMA-expressing cell lines compared to non-targeted controls. This was evidenced by a study where cells treated with DUPA-conjugated doxorubicin showed a 3-fold increase in drug accumulation within 24 hours .

- Cytotoxicity : The cytotoxic effects of DUPA were evaluated using various cancer cell lines. Results indicated that cells treated with DUPA-conjugated agents exhibited enhanced apoptosis rates, with a 50% inhibition concentration (IC50) significantly lower than that of non-targeted treatments .

In Vivo Studies

- Animal Models : Animal studies have shown promising results where DUPA-conjugated therapies led to reduced tumor growth in mouse models of prostate cancer. Mice treated with DUPA-targeted therapies showed a 60% reduction in tumor volume after four weeks compared to controls .

- Biodistribution : Biodistribution studies indicated that DUPA significantly improves the localization of therapeutic agents in tumor tissues while reducing accumulation in healthy organs, suggesting a favorable safety profile for clinical applications .

Data Table of Biological Activity

属性

IUPAC Name |

(2S)-2-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O9/c14-7(15)3-1-5(9(18)19)12-11(22)13-6(10(20)21)2-4-8(16)17/h5-6H,1-4H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H2,12,13,22)/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAPXKSPJAZNGO-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。